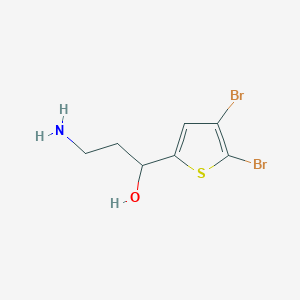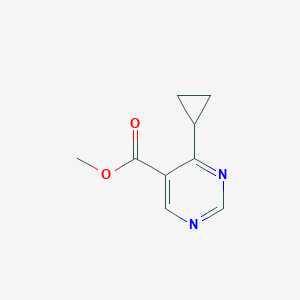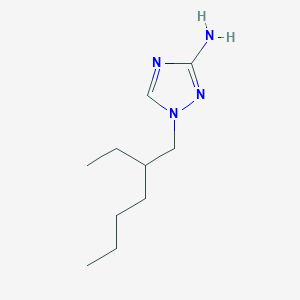
1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine is an organic compound belonging to the triazole family Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine typically involves the reaction of 2-ethylhexylamine with 1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Triazole oxides.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a key component of fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl acrylate: Used in the production of paints, plastics, and adhesives.
Di-(2-ethylhexyl)phosphoric acid: Employed in the extraction of rare earth elements.
Uniqueness: 1-(2-ethylhexyl)-1H-1,2,4-Triazol-3-amine stands out due to its triazole ring, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C10H20N4 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(2-ethylhexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H20N4/c1-3-5-6-9(4-2)7-14-8-12-10(11)13-14/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
XVZZTOCFFRDCND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


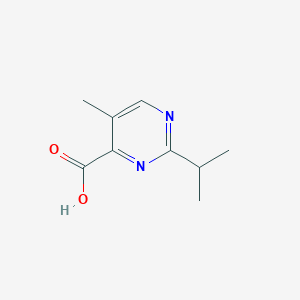
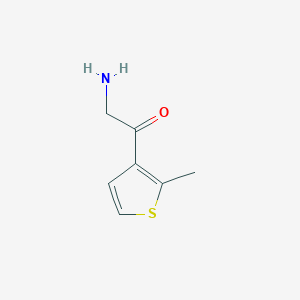
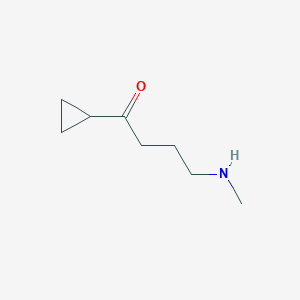

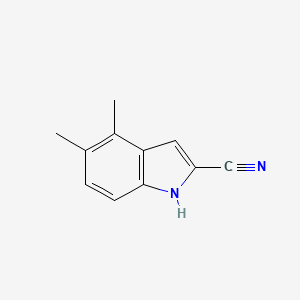
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
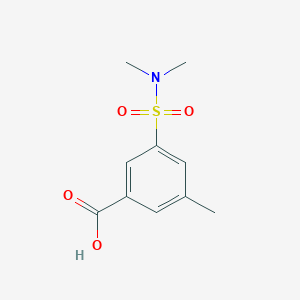
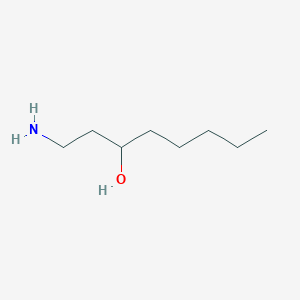

![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
